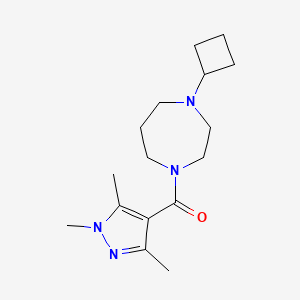

(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

The compound (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone features a methanone core bridging two heterocyclic moieties: a 1,4-diazepane ring substituted with a cyclobutyl group and a 1,3,5-trimethylpyrazole (Figure 1). The 1,3,5-trimethylpyrazole moiety enhances lipophilicity and steric bulk, which may influence binding affinity and metabolic stability in biological systems. This structural complexity positions the compound as a candidate for pharmaceutical or materials science research, though specific applications require further exploration .

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12-15(13(2)18(3)17-12)16(21)20-9-5-8-19(10-11-20)14-6-4-7-14/h14H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHVHSFUZZCTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. One common method involves the following steps:

Preparation of 4-cyclobutyl-1,4-diazepane: This can be synthesized through the reductive amination of cyclobutanone with 1,4-diaminobutane under hydrogenation conditions using a suitable catalyst.

Synthesis of 1,3,5-trimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

Coupling Reaction: The final step involves the coupling of 4-cyclobutyl-1,4-diazepane with 1,3,5-trimethyl-1H-pyrazole using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Steric and Electronic Properties

Cyclobutyl vs. Cyclopentyl/Cyclohexyl Groups

- Cyclobutyl-substituted analogs (e.g., the target compound) exhibit higher ring strain and reduced steric hindrance compared to cyclopentyl or cyclohexyl derivatives. For instance, in cyclopentyl(1-indole-3-yl)methanone and cyclohexyl(1-indole-3-yl)methanone, steric hindrance from bulkier cycloalkanes suppresses specific spectroscopic peaks, likely due to restricted rotational freedom .

- Impact on Reactivity : The smaller cyclobutyl group in the target compound may facilitate synthetic modifications or interactions with biological targets that are sterically inaccessible to larger cycloalkyl analogs.

Pyrazole Substituent Variations

- The 1,3,5-trimethylpyrazole in the target compound contrasts with 5-amino-3-hydroxypyrazole derivatives (e.g., compounds 7a and 7b in ).

Heterocyclic Core Modifications

- 1,4-Diazepane vs. Thiophene/Indole Moieties

- The seven-membered 1,4-diazepane in the target compound offers greater flexibility than rigid five-membered thiophene (e.g., in 7a/7b ) or indole cores. This flexibility may improve binding to conformational dynamic targets but reduce selectivity .

- Electronic Effects : Thiophene-containing analogs (e.g., 7a ) benefit from sulfur’s electron-withdrawing properties, which alter charge distribution and reactivity compared to nitrogen-rich diazepane .

Physicochemical and Spectroscopic Properties

- Ion-Mobility and Mass Spectrometry: Cycloalkyl-substituted methanones (e.g., cyclopentyl/cyclohexyl-indole derivatives) show reduced ion-mobility variability due to steric constraints, whereas the cyclobutyl analog may exhibit distinct fragmentation patterns under mass spectrometry .

- Solubility: The 1,3,5-trimethylpyrazole likely reduces aqueous solubility compared to polar analogs like 7a/7b, which incorporate amino and hydroxy groups .

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a diazepane ring fused with a pyrazole moiety. The presence of the cyclobutyl group contributes to its unique structural characteristics.

Biological Activity Overview

Research indicates that compounds containing both diazepane and pyrazole structures exhibit a variety of biological activities. The following sections detail specific areas of activity:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, a review highlighted the effectiveness of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

Pyrazole-containing compounds are known for their anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known COX-2 inhibitor, exemplifies the therapeutic potential of this class . The compound under discussion may exhibit similar properties due to structural similarities.

3. CNS Activity

Compounds with diazepane structures have been studied for their effects on the central nervous system (CNS). Some diazepane derivatives act as anxiolytics or sedatives by modulating GABAergic activity . This suggests that this compound could potentially influence CNS pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| CNS Modulation | GABA receptor modulation |

Recent Studies

Recent publications have focused on synthesizing and evaluating new pyrazole derivatives for their biological activities. A notable study synthesized various pyrazole derivatives and assessed their efficacy against multiple biological targets. The results indicated that modifications in the substituents significantly influenced their activity profiles .

Case Study: Pyrazole Derivatives in Clinical Trials

A phase II clinical trial investigated a series of pyrazole derivatives for treating inflammatory disorders. Results demonstrated promising efficacy with reduced side effects compared to traditional NSAIDs . This reinforces the potential therapeutic applications of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, and what key reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between cyclobutyl-diazepane and trimethyl-pyrazole precursors under reflux conditions. Key parameters include solvent choice (e.g., n-butanol for high polarity), catalysts (e.g., ammonium acetate for acid catalysis), and reaction time (4–6 hours). Post-reaction purification via crystallization or column chromatography is critical to isolate the methanone product. Optimization should focus on stoichiometric ratios and temperature control to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the cyclobutyl and pyrazole substituents. Mass spectrometry (MS) validates molecular weight. Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated for structurally similar diazepane-pyrazole hybrids .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Research should align with a conceptual framework, such as structure-activity relationship (SAR) theory or environmental fate modeling. For example, SAR-driven studies link the compound’s diazepane and pyrazole moieties to biological targets, while environmental frameworks (e.g., Project INCHEMBIOL) assess its persistence and toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling reactions from milligram to gram quantities?

- Methodological Answer : Scaling requires adjusting solvent volume-to-surface area ratios and transitioning from batch to flow reactors for better heat distribution. Catalytic systems (e.g., Pd-mediated cross-coupling) may enhance efficiency. Real-time monitoring via HPLC ensures intermediate stability, while Design of Experiments (DoE) models identify critical variables like pH and temperature .

Q. What strategies are recommended for resolving contradictory data regarding the compound's stability under varying environmental conditions?

- Methodological Answer : Contradictions in stability data (e.g., hydrolysis rates in acidic vs. alkaline media) can be resolved by standardizing test conditions (e.g., OECD guidelines) and employing multiple analytical methods (e.g., LC-MS for degradation products). Replicate studies under controlled variables (temperature, light exposure) are essential .

Q. How can computational modeling be integrated with experimental data to elucidate structure-activity relationships?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or GPCRs. Molecular dynamics (MD) simulations assess conformational stability in aqueous and lipid environments. Experimental validation via enzyme inhibition assays bridges computational and empirical results .

Q. What methodological approaches are appropriate for assessing the compound's environmental fate and ecotoxicological impacts?

- Methodological Answer : Follow tiered testing per Project INCHEMBIOL: (1) Determine physicochemical properties (logP, pKa) to predict bioavailability; (2) Conduct multi-compartment studies (soil, water, biota) to track degradation pathways; (3) Use model organisms (Daphnia, zebrafish) for acute/chronic toxicity assays. QSAR models prioritize high-risk metabolites .

Q. How does the quadripolar methodological model enhance experimental design in studies of this compound?

- Methodological Answer : The quadripolar model integrates four poles:

- Theoretical : Link studies to SAR or environmental chemistry theories.

- Epistemological : Define knowledge gaps (e.g., metabolic pathways).

- Morphological : Structure experiments to address specific hypotheses.

- Technical : Select advanced tools (e.g., cryo-EM for protein-ligand complexes).

This framework ensures holistic, hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.